molecular formula C19H26N4O3 B4855662 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide

Cat. No. B4855662
M. Wt: 358.4 g/mol
InChI Key: DWLLHZWHMVFKFP-UHFFFAOYSA-N
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Description

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxadiazole family, which has been widely explored for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide involves its interaction with various biological targets such as enzymes, receptors, and proteins. This compound acts as a competitive inhibitor of certain enzymes and receptors, thereby modulating their activity. In addition, this compound has been shown to interact with certain proteins and alter their conformation, leading to changes in their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide depend on its specific target and mode of action. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. In addition, this compound has been investigated for its potential to modulate various physiological processes such as cell proliferation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide in lab experiments include its high potency, specificity, and versatility. This compound can be easily synthesized and modified to suit specific experimental needs. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and variability in biological activity depending on the specific target and experimental conditions.

Future Directions

There are several future directions for the study of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide. These include:
1. Further investigation of the mechanism of action of this compound and its interaction with specific biological targets.
2. Exploration of the potential of this compound as a drug candidate for the treatment of various diseases.
3. Development of new synthetic methods and modifications of this compound to enhance its biological activity and specificity.
4. Investigation of the potential of this compound as a tool to study drug metabolism and pharmacokinetics.
5. Exploration of the potential of this compound as a tool to study the structure and function of various proteins and enzymes.
In conclusion, 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide is a promising chemical compound that has the potential to make significant contributions to various areas of scientific research. Its high potency, specificity, and versatility make it a valuable tool for investigating the mechanisms of various biological processes and developing new therapeutic strategies.

Scientific Research Applications

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide has been extensively studied for its potential applications in various scientific research areas. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been investigated for its potential as a drug delivery system and as a tool to study drug metabolism and pharmacokinetics.

properties

IUPAC Name

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(3-pyridin-3-yloxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17(21-12-5-13-25-16-8-4-11-20-14-16)9-10-18-22-23-19(26-18)15-6-2-1-3-7-15/h4,8,11,14-15H,1-3,5-7,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLLHZWHMVFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)CCC(=O)NCCCOC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(pyridin-3-yloxy)propyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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